molecular formula C16H16O3 B1268341 4-Benzyloxy-3-ethoxybenzaldehyde CAS No. 60186-33-6

4-Benzyloxy-3-ethoxybenzaldehyde

Cat. No. B1268341
CAS RN: 60186-33-6
M. Wt: 256.3 g/mol
InChI Key: NCOFQZRLIYPMNJ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 and is a white to pale yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-ethoxybenzaldehyde consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C16H16O3/c1-2-18-16-10-14 (11-17)8-9-15 (16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .


Physical And Chemical Properties Analysis

4-Benzyloxy-3-ethoxybenzaldehyde has a melting point of 56-58°C and a boiling point of 405.1°C at 760 mmHg . It has a density of 1.132g/cm3 . The compound is a white to pale yellow powder or crystal and is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

    Synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

    • Application : This compound is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
    • Results : The synthesis results in the formation of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

    Enantioselective total synthesis of a neurotrophic (-)-talaumidin

    • Application : This compound is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
    • Results : The synthesis results in the formation of a neurotrophic (-)-talaumidin .

    Synthesis of (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide

    • Application : This compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
    • Results : The reaction results in the formation of (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

Safety And Hazards

The safety information for 4-Benzyloxy-3-ethoxybenzaldehyde indicates that it has hazard statements H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-ethoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFQZRLIYPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340080
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-ethoxybenzaldehyde

CAS RN

60186-33-6
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 3-ethoxy-4-hydroxy-benzaldehyde (83 g) in N,N-dimethylformamide (400 ml) was gradually added 10 M sodium hydroxide (55 ml) and then benzyl chloride (60 ml) was added at a temperature under 40° C. The mixture was stirred at room temperature for a half an hour and for 2 hours at 60° C. The solution was poured into ice-cold water (2 l) and extracted with diethyl ether. The organic phase was washed with water and 5M sodium hydroxide and then it was dried and evaporated. The product was recrystallized from toluene-heptane.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Shi - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title compound, C27H27N3O3, was prepared by the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The ethylvanillin …
Number of citations: 2 scripts.iucr.org
T Ezhilarasu, A Sathiyaseelan, PT Kalaichelvan… - Journal of Molecular …, 2017 - Elsevier
… 6 ) 2 [Ru(L2)] (BMBtpy = 4′-(4-benzyloxy-3-methoxybenzaldehyde)-2,2′:6′,2″-terpyridine) and [Ru(BEBtpy) 2 ](PF 6 ) 2 [Ru(L3)] (BEBtpy = 4′-(4-benzyloxy-3-ethoxybenzaldehyde…
Number of citations: 18 www.sciencedirect.com
RT Brown, KL Kirk, J Oliver - Journal of liquid chromatography, 1986 - Taylor & Francis
… : Lithium aluminum hydride reduction of ~-benzyloxy-3-ethoxybenzaldehyde trimethylsilylcyanohydrin, prepared from 1 g of 4-benzyloxy-3ethoxybenzaldehyde in the usual …
Number of citations: 8 www.tandfonline.com
AJ Nonni - 1982 - search.proquest.com
University Micrcxilms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 5 search.proquest.com
MM Elnagar, S Samir, YM Shaker… - Applied …, 2021 - Wiley Online Library
… )-2,2′:6′,2″-terpyridine) 2 ](PF 6 ) 2 , [Ru(4′-(4-benzyloxy-3-methoxybenzaldehyde)-2,2′:6′,2″-terpyridine)) 2 ](PF 6 ) 2 and [Ru(4′-(4-benzyloxy-3-ethoxybenzaldehyde)-2,2′:…
Number of citations: 12 onlinelibrary.wiley.com
UBA Aziz, M Bermudez, M Mieth, A Saoud, T Rudolf… - 2022 - chemrxiv.org
Pneumolysin (PLY) is a pore-forming, cholesterol-dependent cytolysin (CDC) from Streptococcus pneumoniae, the main bacterial cause for community-acquired pneumonia. Liberation …
Number of citations: 2 chemrxiv.org
R Mutiah, WS Bhagawan, B Ma'arif… - Majalah Obat …, 2019 - journal.ugm.ac.id
Eleutherine palmifolia (L.) Merr.(E. palmifolia) is an Indonesian native plant that has the potential to be developed into phytopharmaca. The differences in growth locations are thought to …
Number of citations: 5 journal.ugm.ac.id
JMS Rahmandika - 2018 - etheses.uin-malang.ac.id
INDONESIA: Bawang dayak (Eleutherine palmifolia (L.) Merr.) adalah tumbuhan asli Indonesia yang memiliki potensi untuk dikembangkan menjadi fitofarmaka dan sudah lama …
Number of citations: 2 etheses.uin-malang.ac.id

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